

# A Comprehensive Technical Review of Fenoxycarb Research

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## Compound of Interest

Compound Name: Fenoxycarb

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**Fenoxycarb**, a carbamate insecticide, serves as a potent insect growth regulator (IGR). Unlike neurotoxic carbamates, its mode of action is specific to insects, mimicking the activity of juvenile hormone (JH) to disrupt developmental processes.<sup>[1][2]</sup> This technical guide provides an in-depth review of the existing research on **fenoxycarb**, focusing on its mechanism of action, toxicological profile, environmental fate, and the analytical methods for its detection. This document is intended for researchers, scientists, and professionals involved in drug development and pest management.

## Physicochemical Properties

**Fenoxycarb** is a white crystalline solid with the chemical formula  $C_{17}H_{19}NO_4$ .<sup>[2][3]</sup> It is characterized by low water solubility and low vapor pressure, indicating it has a limited tendency to volatilize into the atmosphere.<sup>[1]</sup> Its high octanol-water partition coefficient (Kow) suggests a propensity to adsorb to organic matter.

Property	Value	References
Chemical Name	ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate	
CAS Number	79127-80-3	
Molecular Weight	301.34 g/mol	
Water Solubility	6 mg/L at 20°C	
Melting Point	53-54 °C	
Vapor Pressure	$7.8 \times 10^{-3}$ mPa at 20°C	
Octanol-Water Coefficient (log Kow)	4.30	
Soil Adsorption Coefficient (Koc)	1500	

## Mode of Action: Juvenile Hormone Mimicry

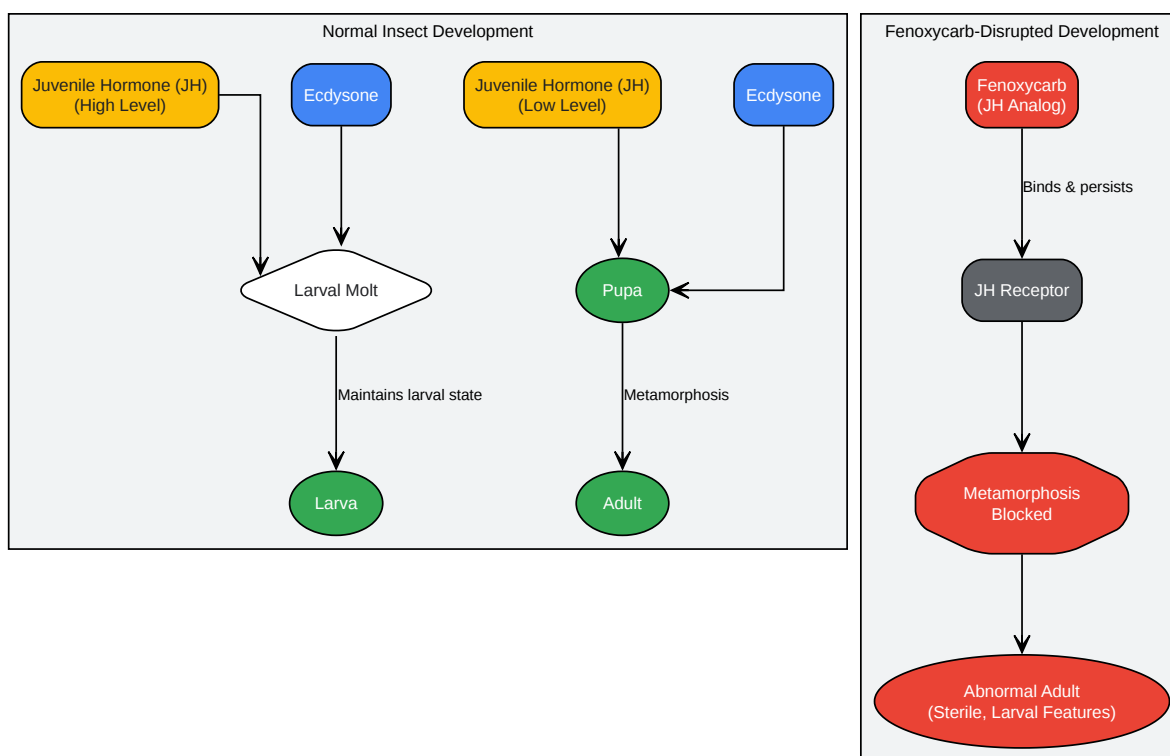
**Fenoxycarb**'s insecticidal activity stems from its function as a juvenile hormone analog (JHA). In insects, metamorphosis and development are controlled by the interplay between ecdysone (the molting hormone) and juvenile hormone. High titers of JH maintain the larval state, while its absence allows for metamorphosis into the adult stage.

**Fenoxycarb** mimics the physiological effects of JH. It binds to the juvenile hormone receptor complex but is resistant to degradation by the insect's native juvenile hormone esterases. This leads to a persistently high level of JH activity, which has several key consequences depending on the life stage exposed:

- **Ovicidal Effects:** Exposure of newly laid eggs halts embryonic development, preventing them from hatching.
- **Larval Effects:** It interferes with the molting of early-instar larvae. In later instars, it prevents metamorphosis, causing the final adult to retain larval characteristics, rendering it unable to reproduce.

- Apoptosis Induction: Studies on the *Spodoptera frugiperda* (Sf21) cell line have shown that **fenoxycarb** can induce apoptosis in a concentration- and time-dependent manner. This includes morphological changes like membrane blebbing, cell size reduction, and nuclear condensation.

The following diagram illustrates the disruptive effect of **Fenoxycarb** on the insect endocrine signaling pathway that governs metamorphosis.



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Caption: **Fenoxycarb** disrupts insect metamorphosis by mimicking juvenile hormone.

## Toxicological Profile

**Fenoxycarb** exhibits a selective toxicity profile, being highly effective against target insects while demonstrating low acute toxicity to mammals and birds.

## Mammalian and Avian Toxicity

The compound is considered practically non-toxic to mammals via oral and dermal routes. Studies in rats show an oral LD50 greater than 10,000 mg/kg and a dermal LD50 greater than 2,000 mg/kg. Metabolism in rats is rapid, with approximately 90-92% of a dose excreted within 96 hours. It is also practically non-toxic to birds, with high LD50 and dietary LC50 values observed in species like mallard ducks and bobwhite quail.

Species	Test	Value	References
Rat	Oral LD50	>10,000 mg/kg	
Rat	Dermal LD50	>2,000 mg/kg	
Rat	Inhalation LC50	>0.480 mg/L	
Mallard Duck	Oral LD50	>3,000 mg/kg	
Bobwhite Quail	Oral LD50	>7,000 mg/kg	
Bobwhite Quail	Dietary LC50 (8 days)	11,574 ppm	

## Aquatic Organism Toxicity

**Fenoxycarb** is rated from moderately to highly toxic to fish and highly toxic to aquatic invertebrates like Daphnia. Chronic exposure can affect the growth and reproduction of these invertebrates at very low concentrations. However, due to its tendency to adsorb to organic matter and its rapid degradation in water via photolysis, its persistence and bioavailability in aquatic environments may be limited.

Species	Test	Value (mg/L)	References
Rainbow Trout	LC50 (96h)	1.6	
Bluegill Sunfish	LC50 (96h)	1.86	
Carp	LC50	10.3	
Daphnia sp.	LC50	0.4	
Estuarine/Marine Fish	LC50	1.07	
Estuarine/Marine Invertebrates	LC50 / EC50	0.15 - 2.2	

## Environmental Fate and Dissipation

The environmental persistence of **fenoxycarb** is influenced by several degradation pathways, with microbial action and photolysis being the most significant.

### Fate in Soil

In soil, **fenoxycarb** has low persistence. It binds readily to soil particles, which limits its potential for leaching into groundwater. The primary degradation mechanism is microbial action. Field dissipation studies show rapid primary degradation, though secondary half-lives can be longer.

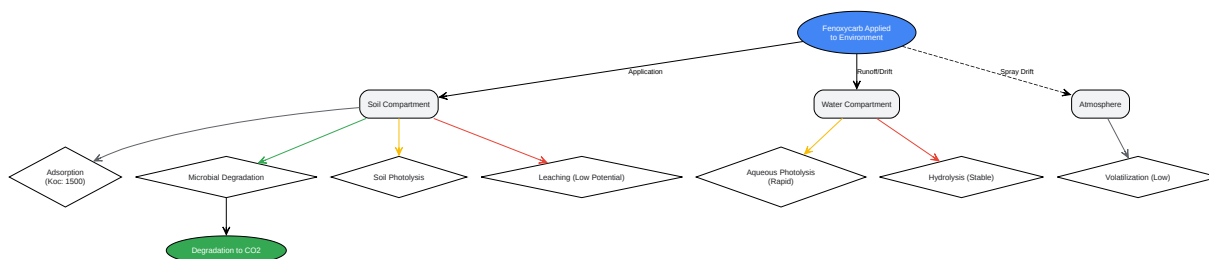
Parameter	Value	References
Field Dissipation Half-life	14-45 days (overall)	
3-5 days (primary)		
13-44 days (secondary)		
Aerobic Soil Half-life	6.7 hours (primary)	
254 days (secondary)		
Soil Photolysis Half-life	6-14 days (primary)	
73-1351 days (secondary)		

## Fate in Water

**Fenoxycarb** is stable to hydrolysis across a range of pH values. However, it photodegrades rapidly in water, especially in the presence of sunlight. Its strong adsorption to organic matter also helps remove it from the water column.

Parameter	Value	References
Hydrolysis Half-life (pH 7)	3136 days	
Aqueous Photolysis Half-life	5 hours to 23 days	
Aerobic Aquatic Half-life	19 days	

The diagram below illustrates the primary pathways for **fenoxycarb**'s dissipation in the environment.



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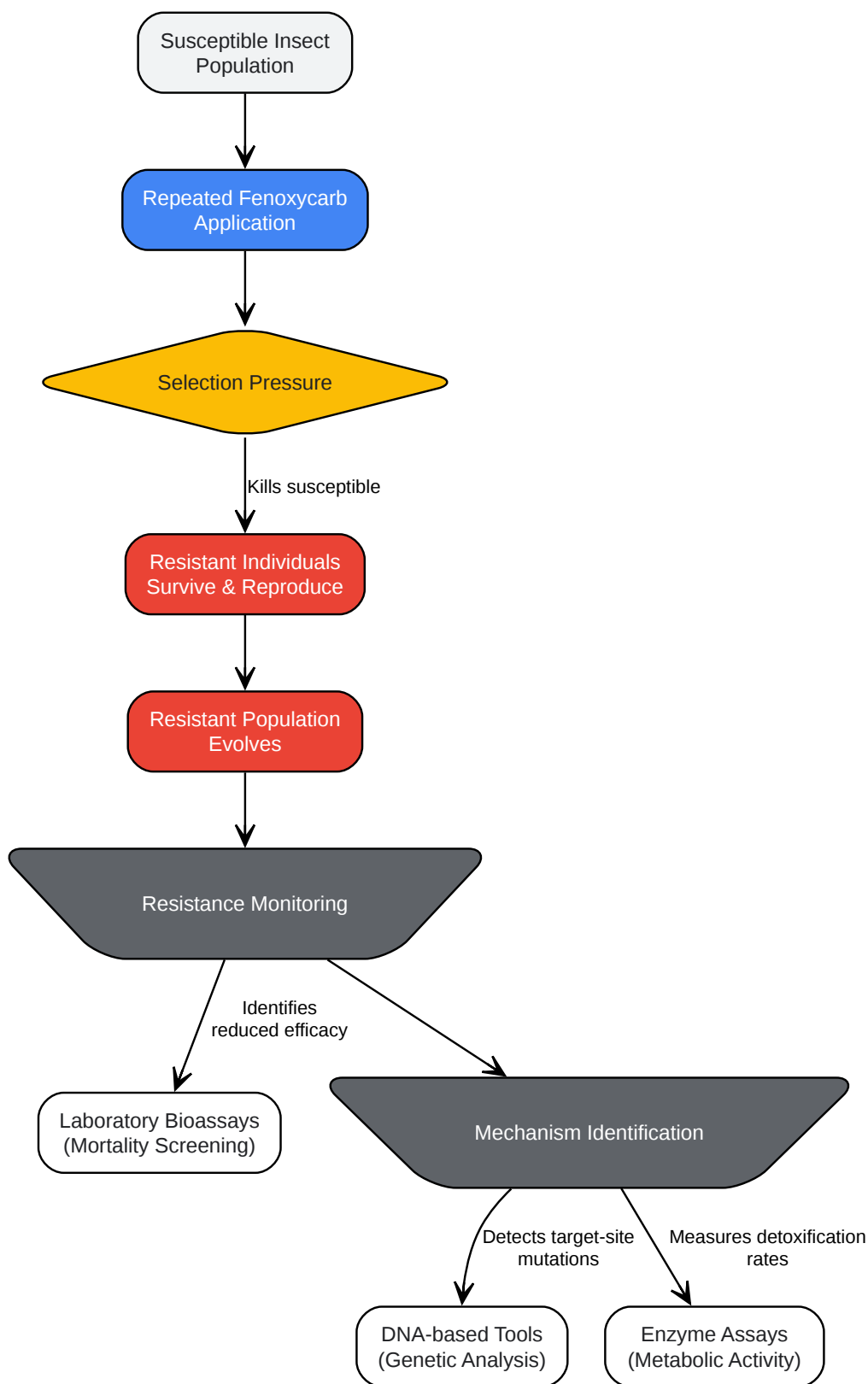
Caption: Key environmental fate pathways for **Fenoxycarb** after application.

## Insect Resistance Mechanisms

As with other insecticides, prolonged use of **fenoxycarb** can lead to the development of resistance in target insect populations. The primary mechanisms of resistance to insecticides include metabolic resistance, target-site resistance, penetration resistance, and behavioral resistance.

- **Metabolic Resistance:** This is the most common mechanism, where insects exhibit higher levels or more efficient forms of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases. These enzymes break down the insecticide before it can reach its target site.
- **Target-Site Resistance:** This involves genetic mutations in the target protein (in this case, the juvenile hormone receptor) that prevent the insecticide from binding effectively.
- **Penetration Resistance:** Modifications to the insect's cuticle can slow the absorption of the insecticide, providing more time for metabolic detoxification.
- **Behavioral Resistance:** Insects may develop behaviors to avoid contact with the insecticide, such as leaving a treated area.

The following workflow outlines the general process by which insecticide resistance develops and can be identified in a pest population.



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Caption: Logical workflow for the development and detection of insecticide resistance.



## Experimental Protocols

### Protocol for Residue Analysis in Agricultural Commodities

The determination of **fenoxycarb** residues in food and environmental samples is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.

Objective: To quantify **fenoxycarb** residues in a solid matrix (e.g., fruit, soil).

Methodology:

- Sample Preparation (Extraction):
  - Homogenize a representative sample (e.g., 10g of fruit tissue).
  - Extract the homogenized sample with a suitable organic solvent like methanol or acetone.
  - Perform liquid-liquid partitioning using a solvent like dichloromethane to separate **fenoxycarb** from the aqueous phase and polar co-extractives.
- Cleanup (Purification):
  - Pass the organic extract through a solid-phase extraction (SPE) cartridge, such as Florisil or C18, to remove interfering compounds.
  - Elute the **fenoxycarb** from the cartridge using a solvent mixture (e.g., acetone/hexane).
  - Evaporate the solvent and reconstitute the residue in a small, precise volume of the mobile phase for HPLC analysis.
- HPLC Analysis:
  - Instrument: High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS).
  - Column: A reverse-phase C18 column is typically used.

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
- Detection: Monitor the eluent at a specific wavelength (e.g., 240 nm) for UV detection or use selected-ion monitoring (SIM) for MS detection to ensure specificity and sensitivity.
- Quantification: Create a calibration curve using certified standards of **fenoxycarb**. Compare the peak area of the sample to the calibration curve to determine the concentration. The limit of quantification (LOQ) for such methods is often around 0.04-0.05 mg/kg.

## Protocol for In Vitro Cytotoxicity Assay

This protocol is based on studies evaluating the apoptotic effects of **fenoxycarb** on insect cell lines, such as the Sf21 line from *Spodoptera frugiperda*.

Objective: To determine the cytotoxic effect and median inhibitory concentration (IC<sub>50</sub>) of **fenoxycarb** on an insect cell line.

Methodology:

- Cell Culture:
  - Culture Sf21 cells in an appropriate medium (e.g., Grace's Insect Medium supplemented with fetal bovine serum) at a constant temperature (e.g., 27°C).
- Exposure:
  - Seed the cells into 96-well plates at a specific density and allow them to attach overnight.
  - Prepare a range of **fenoxycarb** concentrations (e.g., from 0.5 nM to 10 µM) in the cell culture medium.
  - Replace the medium in the wells with the medium containing the different **fenoxycarb** concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).
- Cytotoxicity Measurement (MTT Assay):

- After a set exposure time (e.g., 24, 48, 72 hours), add MTT solution ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well.
- Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals, resulting in a colored solution.
- Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis:
  - Calculate cell viability as a percentage relative to the control wells.
  - Plot the cell viability against the logarithm of the **fenoxycarb** concentration.
  - Use a non-linear regression analysis to determine the IC50 value, which is the concentration of **fenoxycarb** that inhibits 50% of cell proliferation.

## Conclusion

**Fenoxycarb** remains an important tool in integrated pest management due to its specific mode of action as a juvenile hormone analog, which confers low toxicity to most non-target vertebrates. Its environmental profile is characterized by low persistence in soil and rapid photodegradation in water, mitigating risks of long-term contamination. However, its high toxicity to aquatic invertebrates necessitates careful management of its application to prevent runoff into sensitive ecosystems. The development of insect resistance underscores the need for continued monitoring and the implementation of resistance management strategies. Standardized analytical protocols, primarily based on chromatography, are well-established for monitoring its residues, ensuring food safety and environmental protection. Future research should continue to explore its sublethal effects on non-target organisms and the molecular intricacies of resistance mechanisms to ensure its sustainable use.

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## References

- 1. [piat.org.nz](https://piat.org.nz) [[piat.org.nz](https://piat.org.nz)]
- 2. Fenoxycarb - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Fenoxycarb | C<sub>17</sub>H<sub>19</sub>NO<sub>4</sub> | CID 51605 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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